molecular formula C29H37N7O5S B560134 Osimertinib mesylate CAS No. 1421373-66-1

Osimertinib mesylate

Número de catálogo: B560134
Número CAS: 1421373-66-1
Peso molecular: 595.7 g/mol
Clave InChI: FUKSNUHSJBTCFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Osimertinib mesylate interacts with several enzymes, proteins, and other biomolecules. It is metabolized by the CYP3A4 enzyme in humans . In addition, it has been found to interact with the murine Cyp2d gene cluster . Importantly, a novel pathway of this compound disposition involving CPY1A1 has been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell death in NSCLC cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to trigger inositol-requiring-enzyme (IRE1α)-dependent HER3 upregulation, which might contribute to increased phagocytosis on cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is an irreversible EGFR-TKI that selectively targets EGFR with T790M resistance mutation by forming a covalent bond with residue C797 in the ATP-binding site of mutant EGFR resistance mutations . This results in poor prognosis for late-stage disease . Furthermore, this compound has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that resistance to this compound inevitably develops during treatment, limiting its long-term effectiveness . The combination of this compound with pemetrexed or cisplatin has been found to prevent or at least delay the onset of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that this compound significantly inhibits tumor growth in mouse xenograft models of EGFR-driven cancers . In 50% of mice, drug resistance eventually develops .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the CYP3A4 enzyme in humans . A novel pathway of this compound disposition involving CPY1A1 has also been discovered . These interactions play a crucial role in the drug’s metabolism and its effectiveness in treating NSCLC.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively distributed and metabolized in humans and is eliminated primarily via the fecal route .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del mesilato de osimertinib implica varios pasos, incluida la formación de la estructura principal y la funcionalización posterior. El proceso suele comenzar con la preparación del intermedio clave, que luego se somete a diversas reacciones químicas para introducir los grupos funcionales deseados . Las condiciones de reacción suelen implicar el uso de reactivos y catalizadores específicos para lograr altos rendimientos y pureza .

Métodos de producción industrial: La producción industrial del mesilato de osimertinib sigue una ruta sintética similar pero está optimizada para la fabricación a gran escala. Esto incluye el uso de técnicas avanzadas como la granulación en seco y la compactación en rodillos para garantizar la calidad y eficiencia consistentes . El producto final se formula en comprimidos para administración oral .

Actividad Biológica

Osimertinib mesylate, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is primarily indicated for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, particularly the T790M resistance mutation. This compound has garnered significant attention due to its unique mechanism of action, pharmacokinetics, and clinical efficacy.

This compound is a mono-anilino-pyrimidine compound with the molecular formula C28H33N7O2CH4O3SC_{28}H_{33}N_{7}O_{2}\cdot CH_{4}O_{3}S and a molar mass of 596 g/mol . The drug irreversibly binds to mutant forms of EGFR, particularly those with the L858R and T790M mutations, through a covalent bond with the cysteine residue at position 797 (C797) in the ATP-binding site . This selective inhibition allows osimertinib to effectively target tumors resistant to first- and second-generation EGFR TKIs.

Pharmacokinetics

Osimertinib exhibits linear pharmacokinetics over a dose range of 20 to 240 mg. Key pharmacokinetic parameters include:

  • Cmax : Maximum plasma concentration achieved typically within 6 hours post-administration.
  • AUC : The area under the plasma concentration-time curve increases proportionally with dosage.
  • Half-life : The drug has a half-life exceeding 50 hours, allowing for once-daily dosing .

The presence of two active metabolites, AZ5104 and AZ7550, contributes to its efficacy, with AZ5104 showing enhanced potency against certain EGFR mutations .

Clinical Efficacy

Osimertinib has demonstrated significant clinical efficacy in several pivotal trials:

  • AURA Trials : These trials established osimertinib as an effective treatment for patients with T790M-positive NSCLC who had progressed on prior therapies. The AURA3 trial reported an objective response rate (ORR) of 71% in this population .
  • FLAURA Trial : This study evaluated osimertinib as a first-line therapy for advanced EGFR-mutant NSCLC, yielding a progression-free survival (PFS) of 18.9 months compared to 10.2 months for standard therapies .

Case Studies

Several case studies highlight the clinical application and effectiveness of osimertinib in real-world settings:

  • Case Study on CNS Metastases : A patient with advanced NSCLC and brain metastases experienced significant tumor reduction following osimertinib treatment, illustrating its ability to penetrate the blood-brain barrier .
  • Resistance Mechanisms : In cases where patients developed resistance to osimertinib, mutations such as C797S were identified, emphasizing the need for ongoing genomic profiling in treatment planning .

Summary of Research Findings

Study/TrialPopulationKey Findings
AURA TrialsT790M-positive NSCLCORR of 71%, significant tumor reduction
FLAURA TrialTreatment-naive advanced NSCLCPFS of 18.9 months vs. 10.2 months with standard therapy
Resistance StudiesPatients progressing on osimertinibIdentification of C797S mutation as a common resistance mechanism

Propiedades

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKSNUHSJBTCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2070014-82-1
Record name 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101027822
Record name Osimertinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421373-66-1
Record name 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osimertinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osimertinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSIMERTINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.